molecular formula C14H15Cl2NO3 B1210917 VU0155041

VU0155041

货号: B1210917
分子量: 316.2 g/mol
InChI 键: VSMUYYFJVFSVCA-NEPJUHHUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VU0155041 是一种合成有机化合物,因其作为代谢型谷氨酸受体亚型 4 (mGluR4) 的正向变构调节剂的作用而闻名。 这种化合物在神经系统疾病,特别是帕金森病的研究中显示出潜力,因为它能够调节谷氨酸神经传递 .

准备方法

合成路线和反应条件

VU0155041 是通过一系列化学反应合成的,这些反应涉及环己烷羧酸衍生物的形成。合成路线通常包括以下步骤:

工业生产方法

虽然关于 this compound 的具体工业生产方法没有得到广泛的记录,但该化合物通常在研究实验室中使用标准有机合成技术生产。 生产过程涉及对反应条件的仔细控制,以确保高纯度和高产率 .

化学反应分析

反应类型

VU0155041 经历各种化学反应,包括:

常用试剂和条件

形成的主要产物

这些反应形成的主要产物包括具有修饰官能团的各种 this compound 衍生物,可用于进一步研究和开发 .

科学研究应用

Parkinson's Disease

VU0155041 has demonstrated antiparkinsonian effects in preclinical rodent models. Studies have shown that it significantly decreases haloperidol-induced catalepsy and reverses reserpine-induced akinesia. The compound's efficacy is attributed to its ability to enhance mGluR4 activity, providing a novel therapeutic avenue for managing Parkinson's disease symptoms .

StudyModelDoseEffect
Haloperidol-induced catalepsyRodent31-92 nmolSignificant decrease in catalepsy
Reserpine-induced akinesiaRodent316 nmolSignificant reversal of akinesia

Autism Spectrum Disorders

In studies involving valproic acid (VPA)-exposed rats, this compound was assessed for its ability to restore long-term potentiation (LTP) in the hippocampus. However, results indicated that this compound did not alleviate LTP impairment but instead decreased synaptic plasticity in VPA-exposed animals. This unexpected outcome suggests that while this compound interacts with mGluR4, it may also interfere with other physiological processes related to synaptic function .

StudyModelDoseEffect
VPA-exposed ratsRodent50 μgDecreased PS LTP

Fragile X Syndrome

Research has indicated that this compound can ameliorate motor learning and social deficits in Fmr1 knockout mice, a model for Fragile X syndrome. The compound restored normal synaptic function and improved behavioral outcomes in tasks assessing motor skills and social interaction .

StudyModelEffect
Fmr1 knockout miceRodentImproved motor learning and social behavior

Addiction and Reward Processing

This compound has been shown to influence reward-related behaviors by facilitating extinction learning in morphine-conditioned place preference models. Its administration reduced the extinction period required for conditioned responses, suggesting potential applications in treating addiction .

StudyModelEffect
Morphine-conditioned place preferenceRatReduced extinction period

Case Study 1: Antiparkinsonian Effects

A study investigated the effects of this compound on haloperidol-induced catalepsy in rodents. The results demonstrated significant reductions in cataleptic behavior at specific doses, supporting its potential as a treatment for Parkinson's disease.

Case Study 2: Fragile X Syndrome

In a behavioral assessment involving Fmr1 knockout mice, this compound administration led to marked improvements in motor learning tasks and social interactions. This highlights its promise as a therapeutic agent for neurodevelopmental disorders.

作用机制

VU0155041 通过与代谢型谷氨酸受体亚型 4 (mGluR4) 上与谷氨酸结合位点不同的位点结合来发挥其作用。这种结合增强了受体对谷氨酸的反应,导致神经传递增强。 该化合物的作用涉及对谷氨酸通路的调节,谷氨酸通路在神经功能和疾病中起着至关重要的作用 .

相似化合物的比较

生物活性

VU0155041 is a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), which has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Parkinson's disease. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant research findings.

  • Chemical Name: cis-2-[[(3,5-Dichlorophenyl)amino]carbonyl]cyclohexanecarboxylic acid sodium salt
  • CAS Number: 1259372-69-4
  • Purity: ≥98%
  • Molecular Formula: C14H14Cl2NNaO3

This compound acts as a positive allosteric modulator at mGluR4 receptors, enhancing the receptor's response to glutamate without directly activating the receptor itself. This modulation can lead to neuroprotective effects and improvements in motor function in preclinical models of Parkinson's disease.

Parkinson's Disease Models

Research has demonstrated that this compound exhibits significant neuroprotective effects in rodent models of Parkinson's disease. Key findings include:

  • Histological Protection: In a study involving unilateral 6-hydroxydopamine (6-OHDA) lesions, this compound treatment resulted in approximately 40% histological protection against neuronal loss in the substantia nigra .
  • Motor Function Preservation: Behavioral tests indicated that this compound significantly preserved motor function following neurotoxic lesions, as evidenced by improved performance in tests such as the cylinder test and amphetamine-induced rotations .
  • Inflammatory Response Reduction: Treatment with this compound also reduced levels of inflammatory markers in the brains of treated animals, suggesting an anti-inflammatory effect .

Dose-Response Relationship

A detailed analysis of dose-response relationships indicated that varying doses of this compound (10–100 nmol) administered prior to and following lesioning produced significant protective effects, with optimal efficacy observed at specific concentrations .

Structural Insights

Recent studies utilizing cryo-electron microscopy have elucidated the structural basis for the interaction between this compound and mGluR4. These studies revealed that this compound binds within a unique allosteric pocket on the receptor, influencing its conformational state and enhancing its signaling capabilities when activated by glutamate .

Summary of Research Findings

StudyModelKey Findings
6-OHDA Lesion Model40% histological protection; significant motor function preservation.
Rodent ModelsDemonstrated efficacy in haloperidol-induced catalepsy and reserpine-induced akinesia.
Structural AnalysisIdentified binding interactions within mGluR4; confirmed PAM activity through structural dynamics.

属性

分子式

C14H15Cl2NO3

分子量

316.2 g/mol

IUPAC 名称

(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H15Cl2NO3/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20)/t11-,12+/m1/s1

InChI 键

VSMUYYFJVFSVCA-NEPJUHHUSA-N

手性 SMILES

C1CC[C@@H]([C@@H](C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O

规范 SMILES

C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O

同义词

VU 0155041
VU-0155041
VU0155041

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。